molecular formula C12H14O6 B3259701 Dimethyl 3,4-dimethoxyphthalate CAS No. 32255-87-1

Dimethyl 3,4-dimethoxyphthalate

Cat. No.: B3259701
CAS No.: 32255-87-1
M. Wt: 254.24 g/mol
InChI Key: VCVGOGIBNHVVPX-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dimethoxyphthalate is a high-purity chemical standard designed for advanced research and analytical applications. This compound is of significant interest in organic synthesis, particularly as a potential building block or intermediate in the development of complex molecules, including natural products and functional materials. Researchers utilize it in method development using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to ensure accurate identification and quantification. Its specific structure also makes it a valuable compound for metabolic and pharmacokinetic studies, helping to elucidate the biological pathways and environmental fate of complex esters. This product is strictly for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or any other personal use. To complete this description, please consult the product's Certificate of Analysis (CoA) and scientific literature to fill in the following specifics: - Main Applications: [e.g., Key intermediate in the synthesis of [X] class of alkaloids; reference standard for quality control of...] - Specific Research Value: [e.g., Used to study the enzymatic hydrolysis of dimethoxy-substituted phthalate esters; serves as a model compound for developing new mass spectrometry fragmentation libraries.] - Mechanism of Action: [e.g., Acts as a substrate for specific esterase enzymes; its mechanism in research contexts depends on the specific biochemical or synthetic pathway under investigation.]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3,4-dimethoxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-8-6-5-7(11(13)17-3)9(10(8)16-2)12(14)18-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVGOGIBNHVVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901334382
Record name Dimethyl 3,4-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32255-87-1
Record name Dimethyl 3,4-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of Dimethyl 3,4 Dimethoxyphthalate

Precursor-Based Synthetic Routes

The choice of precursor is a determining factor in the synthetic route to Dimethyl 3,4-dimethoxyphthalate. Key starting materials include derivatives of vanillin (B372448), 3,4-dimethoxybenzoic acid (veratric acid), and ortho-benzoquinone.

Vanillin, a widely available and bio-based compound, serves as a versatile precursor for the synthesis of various aromatic compounds. researchgate.netnih.govdovepress.commdpi.com The transformation of vanillin derivatives into this compound typically involves a series of reactions that first modify the functional groups of vanillin and then construct the phthalate (B1215562) ring system. For instance, the aldehyde group of vanillin can be converted to other functionalities, and the phenolic hydroxyl group can be alkylated to form a methoxy (B1213986) group. mdpi.com Subsequent reactions can then build the desired diester functionality.

A general procedure for creating derivatives from vanillin involves the alkylation of its hydroxyl group. mdpi.com For example, reacting vanillin with 2-chloro-N,N-dimethylethan-1-amine hydrochloride in the presence of potassium carbonate and dimethylformamide (DMF) yields 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde. mdpi.com Further transformations of such derivatives can lead to the formation of the phthalate structure.

PrecursorReagentsProduct
Vanillin2-chloro-N,N-dimethylethan-1-amine hydrochloride, K2CO3, DMF4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde mdpi.com
Dopamine, Vanillin, N-methylacetamideGrinding3-((3,4-Dihydroxyphenethyl)amino)-3-(4-Hydroxy-3-Methoxyphenyl)propan-1-one derivatives dovepress.com

A common and direct route to this compound involves the use of 3,4-dimethoxybenzoic acid, also known as veratric acid. This acid can be converted into 3,4-dimethoxyphthalic anhydride (B1165640), which then undergoes esterification to yield the final product. chemicalbook.com The formation of the anhydride from veratric acid is a key step, often achieved through dehydration or by using coupling agents.

One patented method describes the synthesis of methyl 3,4-dimethoxybenzoate from veratric acid and methanol (B129727) using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst. google.com This esterification reaction proceeds under mild conditions, with temperatures below 45°C, and offers high product yields. google.com While this produces the methyl ester of veratric acid, further steps would be required to introduce the second carboxyl group and form the phthalate.

ReactantCatalystProductReaction Conditions
Veratric acid, MethanolDicyclohexylcarbodiimide (DCC)Methyl 3,4-dimethoxybenzoate google.comBelow 45°C google.com

The synthesis of phthalate derivatives can also be approached through the Diels-Alder reaction, where a substituted ortho-benzoquinone acts as the diene. This powerful ring-forming reaction allows for the construction of the six-membered ring of the phthalate system in a single step. The subsequent oxidation and esterification of the resulting adduct would then lead to this compound. The specific ortho-benzoquinone derivative used would need to possess the appropriate methoxy substituents to yield the desired product.

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound and its precursors relies on fundamental organic reactions, including Friedel-Crafts acylation and Claisen condensation. These reactions are instrumental in forming the carbon-carbon bonds necessary to construct the target molecule.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. byjus.commasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction involves the use of an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com In the context of synthesizing precursors to this compound, Friedel-Crafts acylation can be used to introduce a carbonyl group onto a dimethoxybenzene ring.

The mechanism of Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction between the acyl halide and the Lewis acid. byjus.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. byjus.com This ketone can then be further modified to create the phthalate structure. Intramolecular Friedel-Crafts reactions are also valuable for forming cyclic compounds. masterorganicchemistry.com

Reaction TypeReactantsCatalystKey Intermediate
Intermolecular Friedel-Crafts AcylationAromatic Ring, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Acylium ion byjus.com
Intramolecular Friedel-Crafts AcylationMolecule with both aromatic ring and acyl halide/anhydrideLewis Acid (e.g., AlCl₃) or Protic Acid (e.g., PPA, MSA)Cyclic ketone masterorganicchemistry.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. While not directly used to synthesize the aromatic ring of this compound, it is a key reaction for creating related structures. For instance, the Claisen-Schmidt reaction, a variation of the Claisen condensation, is used to synthesize chalcones from an aldehyde and a ketone. nih.gov

In one study, novel chalcones were synthesized via a Claisen-Schmidt reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde (a vanillin derivative) and various acetophenones. nih.gov These chalcones were then used as precursors to synthesize other complex molecules. nih.gov This highlights the utility of condensation reactions in building molecular complexity from simpler starting materials.

Ullmann Reaction in Diphenyl Ether Linkage Formation

While not directly employed in the synthesis of the core structure of this compound, the Ullmann reaction is a crucial method for forming diphenyl ether linkages, which can be relevant in the synthesis of more complex analogs or related compounds. organic-chemistry.orggoogle.commdpi.comgoogle.com The classical Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether. organic-chemistry.org

The reaction typically requires high temperatures, often in the range of 150°C to 230°C, and the use of a copper catalyst, which can be in various forms such as copper powder, copper(I) oxide, or copper(I) halides. google.comgoogle.com The choice of solvent can vary, with high-boiling point solvents like dimethylformamide (DMF) or even one of the reactants serving as the solvent. google.comgoogle.com The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com

Recent advancements have focused on developing milder reaction conditions. The use of ligands, such as N,N-dimethylglycine, can promote the reaction at lower temperatures, for example, at 90°C. researchgate.net

Table 1: Key Parameters of the Ullmann Reaction for Diphenyl Ether Synthesis

Parameter Description Typical Values/Reagents
Reactants Aryl Halide, Phenol Aryl iodides, bromides, or chlorides; various substituted phenols
Catalyst Copper-based Cu powder, Cu₂O, CuCl, CuBr
Temperature Reaction Temperature 150-230°C (classical), 90°C (with ligands)
Solvent Reaction Medium DMF, Diphenyl ether, Toluene

| Ligands | To improve efficiency | N,N-dimethylglycine |

Palladium-Catalyzed Coupling Reactions in Phthalate Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools in modern organic synthesis and can be adapted for the synthesis of phthalate derivatives. mdpi.comresearchgate.net While not the most direct route to this compound itself, these methods are invaluable for creating more complex substituted phthalates.

For instance, a Suzuki coupling could be envisioned where a dihalobenzene is coupled with a suitable boronic acid derivative to construct the substituted aromatic ring, which could then be further functionalized to the phthalate. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. nih.govnsf.gov Commonly used catalyst systems include palladium acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in combination with phosphine (B1218219) ligands. mdpi.com

These reactions offer the advantage of mild reaction conditions and high functional group tolerance compared to more traditional methods.

Table 2: Components of Palladium-Catalyzed Cross-Coupling Reactions

Component Role Examples
Palladium Source Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄
Ligand Stabilizes and activates the catalyst Phosphines (e.g., PPh₃, Xantphos)
Base Activates the boronic acid/ester Na₂CO₃, K₂CO₃

| Solvent | Reaction Medium | Toluene, Dioxane, DMF |

Advanced Synthetic Techniques and Optimization

The pursuit of more efficient and selective synthetic methods has led to the development of advanced techniques.

Regioselective Synthesis Approaches

For asymmetrically substituted phthalates, regioselectivity is a key challenge. In the context of this compound, the starting material, 3,4-dimethoxyphthalic acid, already possesses the desired substitution pattern. However, in syntheses starting from less functionalized precursors, controlling the position of incoming functional groups is crucial. This often involves leveraging the directing effects of existing substituents on the aromatic ring.

Stereochemical Control in Analogous Systems

While this compound itself is achiral, the principles of stereochemical control are vital when synthesizing chiral analogs or more complex molecules derived from it. researchgate.net The introduction of stereocenters can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. For example, in the synthesis of complex natural products, the stereochemistry of substituents on a phthalate-like core can be critical to the molecule's biological activity. researchgate.net

Multi-Step Synthesis Pathways

The synthesis of this compound can be part of a larger, multi-step synthesis of more complex molecules. studypool.comscribd.comlibretexts.orglittleflowercollege.edu.in For example, a synthetic sequence might begin with a simple, commercially available starting material like benzaldehyde, which undergoes a series of reactions including condensation, oxidation, and cyclization to build up the target molecule. studypool.comscribd.com In such pathways, this compound could be an intermediate that is further modified. The planning of such syntheses often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. littleflowercollege.edu.in

A potential multi-step pathway could involve:

Starting with a simple aromatic compound.

Introduction of the methoxy groups.

Formation of the phthalic anhydride or diacid moiety.

Esterification to yield the final dimethyl phthalate.

Green Chemistry Considerations in Phthalate Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. nih.govrsc.orgjddhs.commdpi.com In the context of phthalate synthesis, this can involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents. jddhs.commdpi.com

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and minimize waste. jddhs.comnih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For the synthesis of this compound, a greener approach to the esterification step could involve using a solid acid catalyst that can be easily recovered and reused, rather than a corrosive liquid acid like sulfuric acid.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,4-Dimethoxyphthalic acid
Methanol
Sulfuric acid
Veratraldehyde (3,4-dimethoxybenzaldehyde)
Vanillin
Diphenyl ether
N,N-Dimethylglycine
Palladium acetate
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

Derivatization and Structural Modification of Dimethyl 3,4 Dimethoxyphthalate Analogues

Ester Modifications and Transesterification Studies

The ester functionalities of Dimethyl 3,4-dimethoxyphthalate are primary sites for structural modification, with transesterification being a key reaction. This process involves the exchange of the methyl groups of the ester with other alkyl or aryl groups by reacting the phthalate (B1215562) with a different alcohol in the presence of a catalyst. While specific studies on the transesterification of this compound are not extensively detailed in readily available literature, the principles of this reaction are well-established for related compounds like dimethyl phthalate. google.com

The reaction is typically catalyzed by either acids or bases. Common catalysts include alkali metal alkoxides, such as sodium methoxide (B1231860), and organometallic compounds. google.com The choice of alcohol dictates the resulting dialkyl or diaryl phthalate. For instance, reaction with ethanol (B145695) would yield diethyl 3,4-dimethoxyphthalate, while reaction with isopropanol (B130326) would produce diisopropyl 3,4-dimethoxyphthalate. The general transesterification process can be represented as follows:

Table 1: Examples of Transesterification Reactions of this compound

Reactant AlcoholCatalyst (Example)Product
EthanolSodium EthoxideDiethyl 3,4-dimethoxyphthalate
PropanolSulfuric AcidDipropyl 3,4-dimethoxyphthalate
IsopropanolTitanium(IV) IsopropoxideDiisopropyl 3,4-dimethoxyphthalate
Benzyl AlcoholSodium BenzyloxideDibenzyl 3,4-dimethoxyphthalate

This versatility allows for the introduction of a wide range of ester functionalities, thereby tuning the physical and chemical properties of the resulting molecule for specific applications.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound, activated by two methoxy (B1213986) groups, is amenable to various electrophilic substitution reactions. These modifications are crucial for introducing new functional groups that can serve as handles for further derivatization.

Halogenation Studies

Specific studies on the direct halogenation of this compound are not widely reported in the reviewed literature. However, based on the directing effects of the substituents (two ortho, para-directing methoxy groups and two meta-directing ester groups), electrophilic halogenation would be expected to occur at the positions ortho and para to the methoxy groups. The electron-donating nature of the methoxy groups would likely direct incoming electrophiles to the 5- and 6-positions of the aromatic ring.

Nitration and Reduction Pathways

The nitration of aromatic compounds is a fundamental transformation. For this compound, nitration would introduce nitro groups onto the aromatic ring, which can subsequently be reduced to amino groups, providing a key synthetic intermediate for the construction of more complex molecules. The positions of nitration are dictated by the activating methoxy groups and the deactivating ester groups.

The reduction of the resulting nitro derivatives to the corresponding anilines can be achieved through various methods, including catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) in acidic media. journalspub.inforsc.org

Table 2: Representative Reagents for Nitration and Subsequent Reduction

ReactionReagent(s)Expected Product
NitrationNitric Acid, Sulfuric AcidDimethyl 3,4-dimethoxy-5,6-dinitrophthalate
ReductionH₂, Pd/CDimethyl 5,6-diamino-3,4-dimethoxyphthalate
ReductionSnCl₂, HClDimethyl 5,6-diamino-3,4-dimethoxyphthalate

Demethylation Reactions and Phenolic Product Formation

The methoxy groups on the aromatic ring can be cleaved to form phenolic hydroxyl groups, a transformation that significantly alters the electronic properties and reactivity of the molecule. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). commonorganicchemistry.comresearchgate.netorgsyn.orgnih.govnih.gov This reaction typically proceeds under mild conditions and provides the corresponding catechol derivative, Dimethyl 4,5-dihydroxyphthalate. Other reagents, such as hydrobromic acid (HBr) with a phase-transfer catalyst or certain biocatalytic systems, have also been employed for the demethylation of various aryl methyl ethers. researchgate.netsci-hub.seresearchgate.netrsc.org

Table 3: Selected Reagents for the Demethylation of this compound

ReagentTypical ConditionsProduct
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temperatureDimethyl 4,5-dihydroxyphthalate
Hydrobromic Acid (HBr) / Aliquat-336RefluxDimethyl 4,5-dihydroxyphthalate
Iodocyclohexane / DMFRefluxDimethyl 4,5-dihydroxyphthalate researchgate.net

Formation of Condensed Ring Systems Incorporating Phthalate Scaffolds

The phthalate framework of this compound serves as a valuable building block for the synthesis of more complex, condensed ring systems. These structures are of interest in various fields, including the development of novel dyes and materials.

Synthesis of Indanedione Derivatives for Molecular Constructs

A key transformation in this regard is the intramolecular cyclization to form indanedione derivatives. Specifically, the reaction of this compound with a compound containing an active methylene (B1212753) group, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide, leads to the formation of an indanedione scaffold. This reaction is a variation of the Dieckmann condensation. The expected product from this reaction would be 5,6-dimethoxyindane-1,3-dione. These indanedione derivatives are valuable precursors for the synthesis of a variety of molecular constructs.

The general synthetic approach involves the base-catalyzed condensation of the phthalate with an enolizable ester, followed by hydrolysis and decarboxylation of the resulting β-keto ester intermediate.

Table 4: Typical Reaction Conditions for the Synthesis of 5,6-Dimethoxyindane-1,3-dione

ReactantsBaseSolventIntermediate ProductFinal Product
This compound, Ethyl AcetateSodium EthoxideEthanolEthyl 5,6-dimethoxy-1,3-dioxo-1,3-dihydro-2H-indene-2-carboxylate5,6-Dimethoxyindane-1,3-dione

Cycloaddition Reactions with this compound or Related Furan (B31954) Moieties

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. Furan and its derivatives can act as the diene component in these reactions. However, the aromatic character of the furan ring reduces its reactivity compared to non-aromatic dienes. The nature of the substituents on the furan ring plays a crucial role in modulating its reactivity.

In the case of a hypothetical furan analogue of this compound, the presence of two electron-withdrawing methoxycarbonyl groups on the furan ring would significantly decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. rsc.org Electron-withdrawing groups lower the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile and consequently a higher activation barrier for the reaction.

To achieve a successful cycloaddition with an electron-deficient furan, a highly reactive dienophile would be necessary. Examples of such dienophiles include maleimides and dimethyl acetylenedicarboxylate. mdpi.com Even with reactive dienophiles, the reversibility of the Diels-Alder reaction with furan derivatives can be a significant challenge, often leading to low yields of the desired cycloadduct. mdpi.com Strategies to overcome this reversibility include performing the reaction under high pressure or using reaction conditions that lead to the precipitation of the product, thus shifting the equilibrium. mdpi.com

Recent research has explored strategies to enhance the reactivity of electron-poor furans. One approach involves the in situ modification of the electron-withdrawing groups to reduce their deactivating effect. For instance, the conversion of an aldehyde group on a furan ring to a less electron-withdrawing acetal (B89532) or hydrazone has been shown to facilitate the Diels-Alder reaction. nih.gov Another strategy involves using water as a solvent, which can stabilize the transition state and the cycloadduct through hydrogen bonding, thereby promoting the forward reaction. mdpi.com

While no specific cycloaddition reactions involving this compound or its direct furan analogues are prominently reported, the general principles governing the reactivity of substituted furans provide a framework for predicting their behavior in such transformations. The interplay of the electron-donating methoxy groups and the electron-withdrawing methoxycarbonyl groups would be a key determinant of the feasibility and outcome of any potential cycloaddition reaction.

Synthesis of Hindered Diphenyl Ethers and Steric Effects

The synthesis of sterically hindered diphenyl ethers, particularly those with multiple ortho substituents, presents a significant synthetic challenge. Traditional methods like the Ullmann condensation often fail or give poor yields when bulky groups are present near the reaction centers. A notable method for the synthesis of such compounds is the Hems synthesis, which involves the reaction of a phenolate (B1203915) with an activated aryl halide. cdnsciencepub.com

The formation of a diphenyl ether linkage involving a derivative of this compound would be subject to considerable steric hindrance. The two methoxy groups and the two methoxycarbonyl groups on the aromatic ring would create a sterically crowded environment around the potential reaction site for ether formation.

An alternative modern approach for the synthesis of hindered ethers involves an electrochemical method. This technique utilizes the electrochemical oxidation of carboxylic acids to generate carbocations, which are then trapped by an alcohol to form the ether linkage. nih.gov This method has proven effective for the synthesis of a wide range of sterically demanding ethers that are difficult to prepare using conventional methods. nih.govacs.org The tolerance of this method to various functional groups, including esters and ethers, suggests it could be a viable strategy for constructing diphenyl ethers from appropriately substituted precursors. nih.gov

The steric effects of methoxy and ester substituents have been studied in various contexts. For instance, in the synthesis of substituted 2,3-diphenylpropenoic acids, the position of methoxy substituents was found to have a decisive influence on reaction rates and stereoselectivity, which was attributed to both electronic and steric effects. researchgate.net In the context of diphenyl ether synthesis, the steric hindrance from ortho-methoxy groups would be expected to be significant.

While there are no specific reports detailing the synthesis of hindered diphenyl ethers directly from this compound, the established principles of steric hindrance in nucleophilic aromatic substitution and other ether synthesis methodologies provide a strong indication of the challenges that would be encountered. The successful synthesis would likely require specialized methods designed to overcome high steric barriers, such as the modified Hems synthesis or electrochemical approaches.

Role As a Chemical Intermediate and Precursor in Advanced Research

Contribution to Natural Product Research

The structural determination and biosynthetic understanding of complex natural molecules are fundamental to pharmacology and biochemistry. Dimethyl 3,4-dimethoxyphthalate has proven to be an invaluable piece of the puzzle in the study of certain alkaloids.

The structural elucidation of intricate alkaloids, such as isochondrodendrine (B1198370), often relies on chemical degradation. This process breaks down the larger, more complex molecule into smaller, more easily identifiable fragments. One of the key techniques employed in the degradation of bisbenzylisoquinoline alkaloids, a class to which isochondrodendrine belongs, is oxidation.

Powerful oxidizing agents, such as potassium permanganate, can cleave the complex ring systems of these alkaloids. In this process, the aromatic rings within the alkaloid structure are oxidized to carboxylic acids. Subsequent esterification of these carboxylic acids yields more stable and volatile methyl esters, facilitating their identification. Through this oxidative degradation, the non-nitrogenous portion of isochondrodendrine and related alkaloids can yield this compound. The identification of this specific phthalate (B1215562) derivative provides crucial information about the substitution pattern of one of the aromatic rings in the original alkaloid, thereby aiding in the piecing together of its complete structure.

Degradation Process Key Reagent Resulting Fragment Significance
Oxidative CleavagePotassium Permanganate (KMnO4)3,4-Dimethoxyphthalic acidReveals the substitution pattern of an aromatic ring
EsterificationMethanol (B129727) (CH3OH)This compoundStabilizes the fragment for identification

Understanding the biosynthetic pathways of alkaloids is essential for their potential synthesis and for harnessing their medicinal properties. The biosynthesis of bisbenzylisoquinoline alkaloids involves the coupling of two benzylisoquinoline monomer units. youtube.com The precise manner of this coupling and the substitution patterns on the aromatic rings are key aspects of these pathways.

By identifying this compound as a degradation product, researchers can confirm the presence and substitution pattern of a key building block in the original alkaloid. This information helps to validate proposed biosynthetic pathways. For instance, knowing that a 3,4-dimethoxy substituted aromatic ring is part of the final structure allows scientists to trace its origin from precursor molecules in the plant's metabolic processes. This knowledge is instrumental in the fields of metabolic engineering and synthetic biology, where the goal is to produce these valuable compounds in controlled laboratory settings. youtube.comrsc.org

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound make it a valuable building block in the bottom-up construction of novel supramolecular assemblies and advanced materials.

The field of nanotechnology has seen the development of molecular-scale machines, and light-driven molecular motors are at the forefront of this research. These motors are typically based on overcrowded alkenes that undergo unidirectional rotation upon irradiation with light. The synthesis of these complex molecules often starts from simpler, well-defined building blocks.

Dimethyl phthalate derivatives are key precursors in the synthesis of the stator and rotor components of these molecular motors. wikipedia.org Specifically, this compound can be utilized in the synthesis of substituted indanedione derivatives, which are crucial intermediates in the construction of the motor's core structure. The methoxy (B1213986) groups on the phthalate ring can influence the electronic properties and solubility of the final molecular motor, allowing for the fine-tuning of its performance.

Component of Molecular Motor Synthetic Intermediate Role of this compound
Stator/RotorSubstituted IndanedioneProvides the core aromatic structure with desired substitutions

Oligobenzoates are a class of foldamers, which are artificial molecules that mimic the folding behavior of natural biopolymers like proteins and nucleic acids. These scaffolds can be designed to adopt specific three-dimensional shapes, making them useful in areas such as molecular recognition and catalysis.

Chemical Probes and Enzyme Substrate Analogues (Focus on chemical utility)

The development of chemical probes and enzyme substrate analogues is crucial for studying biological processes at the molecular level. While direct applications of this compound in this area are still emerging, its structural motif is relevant to the design of such tools.

The dimethyl phthalate core can act as a scaffold to which other functional groups, such as fluorophores or reactive moieties, can be attached. For example, a derivative of this compound could be synthesized to mimic the natural substrate of an enzyme. The methoxy groups can provide key interactions within the enzyme's active site, while the ester groups could be modified to act as reporters or to covalently link to the enzyme, allowing for its identification and characterization.

Furthermore, the study of the interaction between small molecules and biological macromolecules is fundamental to drug discovery. Research on the interaction of dimethyl phthalate with DNA has shown that it can bind to the minor groove, particularly in A-T rich regions. nih.gov This suggests that derivatives of this compound could be explored as DNA-binding agents or as components of molecules designed to target specific DNA sequences.

Theoretical and Computational Studies on Dimethyl 3,4 Dimethoxyphthalate and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like Dimethyl 3,4-dimethoxyphthalate. These methods allow for the calculation of various molecular properties, including orbital energies, charge distributions, and molecular electrostatic potential (MEP).

Studies on related compounds demonstrate the utility of DFT in understanding molecular properties. For instance, calculations on 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate using DFT methods (B3LYP and B3PW91) have been used to determine HOMO-LUMO energy gaps, total energy, bond angles, bond lengths, and Mulliken atomic charges. Similarly, for 3,4-dihydrocoumarin and 3-methylcoumarin, DFT calculations have elucidated the influence of substituents on vibrational frequencies and revealed hyperconjugation interactions through Natural Bond Orbital (NBO) analysis. These computational approaches also enable the prediction of NMR chemical shifts and the visualization of molecular electrostatic potential maps, which identify regions of high and low electron density.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on typical values for similar organic molecules.

Calculated Property Value Significance
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and electronic stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structures and conformational preferences of flexible molecules like this compound. The rotation around single bonds, particularly the C-O bonds of the methoxy (B1213986) and ester groups, gives rise to multiple possible conformations.

Conformational analysis of substituted cyclohexanes provides a foundational understanding of the steric and electronic effects that govern molecular shape. For example, in disubstituted cyclohexanes, substituents prefer equatorial positions to minimize steric hindrance from 1,3-diaxial interactions. The relative stability of different conformers is determined by the balance of these steric interactions.

In the case of this compound, the orientation of the two methoxy groups and the two methyl ester groups relative to the benzene (B151609) ring and to each other will determine the most stable conformers. Steric hindrance between adjacent substituents will play a significant role. For instance, the proximity of the methoxy group at position 3 and the ester group at position 4 could lead to steric clash, influencing the preferred rotational angles of these groups.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and the interactions between the substrate and an enzyme's active site, which can influence reaction activity and stereoselectivity.

The following table outlines the key rotational bonds in this compound that would be the focus of a conformational analysis.

Rotational Bond (Dihedral Angle) Description Expected Influence on Conformation
C(3)-O-CH3Rotation of the methoxy group at position 3Steric interactions with the ester group at C4 and the hydrogen at C2.
C(4)-O-CH3Rotation of the methoxy group at position 4Steric interactions with the ester group at C3 and the hydrogen at C5.
C(1)-C(=O)-O-CH3Rotation of the ester group at position 1Potential for steric hindrance with the substituent at C2.
C(2)-C(=O)-O-CH3Rotation of the ester group at position 2Potential for steric hindrance with the substituent at C3.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry provides powerful tools for predicting reaction mechanisms and mapping out the corresponding energy landscapes. For phthalate (B1215562) esters, a key reaction is hydrolysis. DFT calculations have been successfully used to develop prediction models for the base-catalyzed hydrolysis kinetics of various phthalate esters (PAEs). These models can differentiate between reaction pathways where the departure of the leaving group or the nucleophilic attack is the rate-determining step.

By calculating the activation energies for different potential pathways, researchers can determine the most likely mechanism. For the hydrolysis of this compound, this would involve modeling the tetrahedral intermediate formed upon hydroxide (B78521) attack and the subsequent elimination of a methoxide (B1231860) ion. The energy landscape would show the relative energies of the reactants, transition states, intermediates, and products.

The presence of the two methoxy groups on the aromatic ring would be expected to influence the reaction rate. As electron-donating groups, they would increase the electron density on the benzene ring, potentially making the carbonyl carbons of the ester groups less electrophilic and thus slowing down the rate of nucleophilic attack compared to unsubstituted dimethyl phthalate.

The following table illustrates a hypothetical energy landscape for the base-catalyzed hydrolysis of one ester group in this compound.

Reaction Coordinate Species Relative Energy (kcal/mol)
1Reactants (Phthalate + OH⁻)0
2Transition State 1 (Nucleophilic Attack)+15
3Tetrahedral Intermediate+5
4Transition State 2 (Leaving Group Departure)+12
5Products (Carboxylate + Methanol)-10

Structure-Activity Relationship (SAR) Methodologies Applied to Related Compounds

In Silico Approaches for SAR Exploration

In silico methods are widely used to explore the structure-activity relationships (SAR) of chemical compounds. These computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can predict the biological activity of molecules and guide the design of new, more potent analogs.

For compounds related to phthalates, in silico tools like the Comparative Toxicogenomics Database (CTD) and ToppGene Suite have been used to investigate the mechanisms of toxicity. QSAR studies on other substituted aromatic compounds have successfully correlated molecular descriptors with biological activity. For example, in a study of isoxazole (B147169) derivatives, the inhibitory activity against chitin (B13524) synthesis was quantitatively analyzed using the Hansch-Fujita method, which considers steric and electronic parameters of substituents.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. This can help to understand the molecular basis of activity and to design molecules with improved binding affinity. For instance, docking studies of N-sulfonylhydrazone analogs in cytochrome P450 isozymes have provided insights into their metabolism.

Influence of Methyl and Methoxy Substituents on Activity (General Principles)

The presence and position of methyl and methoxy substituents on an aromatic ring can significantly influence the biological activity of a compound. These effects can be both electronic and steric in nature.

Methoxy Groups:

Steric Effects: The size of the methoxy group can influence how a molecule fits into a binding pocket. A meta-methoxy substituent, for example, has been observed to hinder the access of a substrate to an enzyme's active site. The lack of methoxy groups in certain ligands has been shown to result in lower yields and stereoselectivity in catalytic reactions.

Methyl Groups:

Electronic Effects: The methyl group is a weak electron-donating group through induction.

Steric and Conformational Effects: The addition of a methyl group can alter the conformation of a molecule, which in turn can affect its biological activity. For example, N-methylation of certain compounds has been shown to protect against acid hydrolysis and alter their recognition by enzymes. In some cases, the introduction of a methyl group can enhance cytotoxic activity. However, bulky alkyl substituents can also be unfavorable for activity.

Predictive Models for Chemical Reactivity

Predictive models for chemical reactivity, often based on machine learning algorithms and quantum chemical calculations, are becoming increasingly important in chemistry. These models can forecast the outcome of chemical reactions, optimize reaction conditions, and even provide insights into reaction mechanisms.

For phthalate esters, DFT-based models have been developed to predict their hydrolysis rates, which is crucial for assessing their environmental persistence. These models can estimate the second-order rate constants for base-catalyzed hydrolysis and predict the half-lives of these compounds under various pH conditions. The models have shown that phthalates with cyclic side chains are more susceptible to hydrolysis than those with linear or branched alkyl side chains.

Machine learning models, trained on experimental data, can also predict chemical reactivity. These models often use molecular descriptors or DFT-calculated features as input to predict reaction outcomes such as yield and stereoselectivity.

The following table presents a conceptual framework for a predictive model for the hydrolysis of substituted phthalates.

Input Features (Descriptors) Model Type Predicted Output
Steric parameters (e.g., Taft's Es)Multiple Linear RegressionHydrolysis rate constant (log k)
Electronic parameters (e.g., Hammett's σ)Random ForestReaction half-life
DFT-calculated activation energyGaussian ProcessProduct distribution
Molecular weight, logPSupport Vector MachineEnvironmental persistence score

Analytical Methodologies for Research Characterization of Dimethyl 3,4 Dimethoxyphthalate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, these techniques reveal a wealth of information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data for the structural assignment of Dimethyl 3,4-dimethoxyphthalate.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, two distinct signals for the aromatic protons would be anticipated. The protons of the two methoxy (B1213986) groups attached to the aromatic ring would likely produce a singlet around δ 3.9-4.0 ppm, integrating to six protons. Similarly, the protons of the two methyl ester groups would also present as a singlet, slightly more upfield, integrating to six protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are the most deshielded, appearing far downfield, generally in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 110 and 160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups appearing at the lower end of this range. The methyl carbons of the methoxy and ester groups would be found in the upfield region of the spectrum, typically between δ 50 and 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH7.0 - 8.0110 - 130
Ar-OCH₃~3.9~56
C=O-165 - 170
COOCH₃~3.8~52
Aromatic C-OCH₃-150 - 155
Aromatic C-COOCH₃-125 - 130

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester groups. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages would produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene ring and its substituents in this compound constitute a chromophore that absorbs UV light. The spectrum would be expected to show absorption maxima characteristic of a substituted benzene ring, which are useful for quantitative analysis and for monitoring reactions.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch1720 - 1740 (Strong)
Aromatic C=CStretch1450 - 1600 (Variable)
Aromatic C-HStretch> 3000
Ether/Ester C-OStretch1000 - 1300 (Strong)
Aliphatic C-HStretch2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule (C₁₂H₁₄O₆).

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this specific molecule, characteristic fragments would likely arise from the cleavage of the methyl ester and methoxy groups. The observation of a peak at M-31 (loss of a methoxy radical) is a common feature for methyl esters. The fragmentation pattern provides a unique fingerprint that helps to confirm the structure elucidated by other spectroscopic methods.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer.

The compound would be detected using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic property. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.

Column Chromatography and Related Techniques

For the preparative purification of this compound, column chromatography is a widely used and effective technique. This method involves packing a glass column with a solid adsorbent, most commonly silica (B1680970) gel.

The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective. By systematically collecting fractions of the eluent and analyzing them (often by thin-layer chromatography), the pure compound can be isolated from less polar and more polar impurities.

X-ray Crystallography for Solid-State Structure Determination

A typical X-ray crystallography experiment involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can mathematically reconstruct the electron density map of the molecule and, from that, determine the precise location of each atom in the crystal lattice.

The resulting data would provide a comprehensive picture of the molecular geometry of this compound. This includes the planarity of the benzene ring and the spatial orientation of the two methoxy and two methyl ester substituents. The torsion angles between the plane of the aromatic ring and the substituent groups would be determined, revealing any steric hindrance or electronic effects that influence the molecule's conformation.

Furthermore, X-ray crystallography would illuminate the intermolecular forces that govern the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. Understanding these interactions is key to explaining the macroscopic properties of the solid, such as its melting point and solubility.

The crystallographic data obtained would be presented in standardized tables, as illustrated by the hypothetical data below for this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₂H₁₄O₆
Formula weight254.24 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Åb = 12.3(2) Åc = 10.2(1) Åα = 90°β = 105.5(1)°γ = 90°
Volume1025(3) ų
Z4
Calculated density1.648 Mg/m³
Absorption coefficient0.135 mm⁻¹
F(000)536

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C1-C21.39(1)
C3-O1 (methoxy)1.36(1)
C4-O2 (methoxy)1.37(1)
C1-C7 (ester C=O)1.49(1)
C7-O31.20(1)
C7-O41.33(1)
O1-C3-C4119.5(8)
C1-C7-O3124.3(9)
C1-C7-O4111.2(7)

These tables would provide a quantitative basis for discussing the molecular and supramolecular features of this compound.

Q & A

What safety protocols are critical when handling Dimethyl 3,4-dimethoxyphthalate in synthetic chemistry laboratories?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear impermeable gloves (e.g., nitrile), safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks and avoid aerosol formation .
  • Spill Management: Absorb liquid spills with inert materials (e.g., silica gel, sand) and dispose of contaminated waste via certified hazardous waste protocols .
  • Emergency Procedures: Ensure eyewash stations and safety showers are accessible. Contaminated clothing should be removed immediately .

Which analytical techniques are prioritized for structural elucidation of this compound, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3) and ester (-COOCH3_3) groups. Compare chemical shifts with analogous phthalate derivatives (e.g., δ 3.8–4.0 ppm for methoxy protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C12_{12}H14_{14}O6_6, expected m/z 254.0790) and fragmentation patterns (e.g., loss of methoxy groups) .
  • Infrared Spectroscopy (IR): Detect ester carbonyl stretches (~1700–1750 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .

How can researchers resolve inconsistencies in spectroscopic data during the characterization of this compound?

Methodological Answer:

  • Impurity Profiling: Use HPLC or GC-MS to identify byproducts (e.g., unreacted 3,4-dimethoxyphthalic acid) that may skew NMR or IR results .
  • Deuterated Solvents: Ensure solvents (e.g., CDCl3_3) are anhydrous to avoid peak splitting from water .
  • 2D NMR Techniques: Apply COSY and HSQC to resolve overlapping signals in aromatic or methoxy regions .

What experimental design considerations are essential for studying the catalytic esterification of 3,4-dimethoxyphthalic acid to its dimethyl ester?

Methodological Answer:

  • Catalyst Selection: Compare acid (e.g., H2_2SO4_4) vs. base (e.g., NaOCH3_3) catalysts for yield optimization. Acidic conditions may favor esterification but risk side reactions .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Monitor via TLC (Rf_f ~0.5 in ethyl acetate/hexane) .
  • Stoichiometry: Use excess methanol (2.5 equiv) to drive equilibrium toward ester formation .

What computational strategies are effective in predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Employ tools like AutoDock Vina to model binding affinities with enzymes (e.g., hydrolases) using the compound’s 3D structure (PDB ID: Custom) .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over time (e.g., 100 ns trajectories) to assess conformational changes .
  • QSAR Models: Corrogate electronic (e.g., logP) and steric descriptors (e.g., molar volume) with bioactivity data from analogous esters .

How should researchers approach the optimization of reaction conditions to maximize the yield of this compound?

Methodological Answer:

  • Design of Experiments (DOE): Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 23^3 factorial design can identify interactions between parameters .
  • Response Surface Methodology (RSM): Model non-linear relationships (e.g., parabolic yield curves at elevated temperatures) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track esterification progress in real time .

What methodologies are recommended for assessing the stability of this compound under various storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Analyze degradation via HPLC (C18 column, λ = 254 nm) .
  • Photostability Testing: Use UV chambers (λ = 320–400 nm) to simulate light exposure. Monitor for ester hydrolysis or demethylation products .
  • Long-Term Storage: Store in amber glass under inert gas (N2_2) at -20°C to minimize oxidation and moisture uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.